N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide
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Overview
Description
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide is a complex organic compound that belongs to the class of nitrogen-containing heterocyclic compounds. This compound is characterized by the presence of a cyanophenyl group attached to a pyridine ring, which is further linked to a cyclopropanecarboxamide moiety. The unique structure of this compound makes it a subject of interest in various fields of scientific research, including medicinal chemistry and pharmaceutical sciences.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Cyanophenyl Intermediate: The synthesis begins with the preparation of 3-cyanophenylboronic acid, which is then subjected to a Suzuki coupling reaction with 2-bromopyridine to form 6-(3-cyanophenyl)pyridine.
Cyclopropanecarboxamide Formation: The next step involves the reaction of 6-(3-cyanophenyl)pyridine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine to yield the desired product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted pyridine derivatives.
Scientific Research Applications
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anti-cancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to the modulation of cellular signaling pathways. For example, it may inhibit the activity of kinases involved in cell proliferation and survival, thereby exerting anti-cancer effects.
Comparison with Similar Compounds
Similar Compounds
N-{[6-(3-Cyanophenyl)pyridin-2-yl]methyl}cyclopropanecarboxamide: shares structural similarities with other nitrogen-containing heterocyclic compounds, such as pyridine derivatives and cyanophenyl compounds.
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Another compound with a cyclopropane moiety, used as a plasticizer in various applications.
Uniqueness
- The presence of both a cyanophenyl group and a cyclopropanecarboxamide moiety in this compound imparts unique chemical and biological properties, making it distinct from other similar compounds.
Properties
CAS No. |
833455-90-6 |
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Molecular Formula |
C17H15N3O |
Molecular Weight |
277.32 g/mol |
IUPAC Name |
N-[[6-(3-cyanophenyl)pyridin-2-yl]methyl]cyclopropanecarboxamide |
InChI |
InChI=1S/C17H15N3O/c18-10-12-3-1-4-14(9-12)16-6-2-5-15(20-16)11-19-17(21)13-7-8-13/h1-6,9,13H,7-8,11H2,(H,19,21) |
InChI Key |
AURPPBBGLLYFOJ-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)NCC2=NC(=CC=C2)C3=CC=CC(=C3)C#N |
Origin of Product |
United States |
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